molecular formula C7H5BrF3N B14846499 4-Bromo-2-(2,2,2-trifluoroethyl)pyridine

4-Bromo-2-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B14846499
M. Wt: 240.02 g/mol
InChI Key: ZFPBUDMITMHXAP-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a trifluoroethyl group at the 2-position on a pyridine ring. It is commonly used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 2-(2,2,2-trifluoroethyl)pyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while nucleophilic substitution can yield a range of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-1-2-12-6(3-5)4-7(9,10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPBUDMITMHXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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